molecular formula C7H13NO3 B3222641 6,6-Dimethylmorpholine-3-carboxylic acid CAS No. 1214213-50-9

6,6-Dimethylmorpholine-3-carboxylic acid

Cat. No. B3222641
CAS RN: 1214213-50-9
M. Wt: 159.18
InChI Key: GNGXTWQIBWAVCJ-UHFFFAOYSA-N
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Description

6,6-Dimethylmorpholine-3-carboxylic acid, also known as Dmc or DMCHA, is a chemical compound that has numerous applications in scientific and industrial settings. It exists in two forms: (S)-6,6-Dimethylmorpholine-3-carboxylic acid hydrochloride and ®-6,6-Dimethylmorpholine-3-carboxylic acid hydrochloride . Both forms have a molecular weight of 195.65 .


Molecular Structure Analysis

The IUPAC name for the (S)-form is (3S)-6,6-dimethyl-3-morpholinecarboxylic acid hydrochloride , and for the ®-form is (3R)-6,6-dimethyl-3-morpholinecarboxylic acid hydrochloride . The InChI code for the (S)-form is 1S/C7H13NO3.ClH/c1-7(2)4-8-5(3-11-7)6(9)10;/h5,8H,3-4H2,1-2H3,(H,9,10);1H/t5-;/m0./s1 , and for the ®-form is 1S/C7H13NO3.ClH/c1-7(2)4-8-5(3-11-7)6(9)10;/h5,8H,3-4H2,1-2H3,(H,9,10);1H/t5-;/m1./s1 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in an inert atmosphere . .

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements include H302-H315-H319-H335 . Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

6,6-dimethylmorpholine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-7(2)4-8-5(3-11-7)6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGXTWQIBWAVCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(CO1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6-Dimethylmorpholine-3-carboxylic acid

Synthesis routes and methods

Procedure details

To a solution of 4-benzyl-6,6-dimethyl-morpholine-3-carboxylic acid benzyl ester (Intermediate 18, 1.25 g) in 40 ml of 10% AcOH/MeOH (under nitrogen) was added 250 mg of 20% Pd(OH)2 on charcoal. The reaction mixture was purged with hydrogen (balloon) and was stirred at ambient temperature for 72 hrs. To the resulting gray mixture was added 4 ml of water to help dissolution. The catalyst was removed by filtration and the filtrate was concentrated to dryness. The residue was co-evaporated with ethanol (2×) and then triturated with EtOAc. The generated white solid was filtered off and dried under high vacuum to give 559 mg of 6,6-dimethyl-morpholine-3-carboxylic acid (95% yield).
Name
4-benzyl-6,6-dimethyl-morpholine-3-carboxylic acid benzyl ester
Quantity
1.25 g
Type
reactant
Reaction Step One
Name
Intermediate 18
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
AcOH MeOH
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
250 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,6-Dimethylmorpholine-3-carboxylic acid
Reactant of Route 2
6,6-Dimethylmorpholine-3-carboxylic acid
Reactant of Route 3
6,6-Dimethylmorpholine-3-carboxylic acid
Reactant of Route 4
6,6-Dimethylmorpholine-3-carboxylic acid
Reactant of Route 5
6,6-Dimethylmorpholine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
6,6-Dimethylmorpholine-3-carboxylic acid

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